molecular formula C12H14BrN5 B6470362 5-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2640889-52-5

5-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B6470362
CAS No.: 2640889-52-5
M. Wt: 308.18 g/mol
InChI Key: SPHNCRFAMHUNTR-UHFFFAOYSA-N
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Description

5-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromo group and an azetidine moiety linked to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by the formation of the azetidine ring, and finally, the coupling with the pyrimidine core. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for cost-efficiency, scalability, and environmental considerations, ensuring that the final product meets the required specifications for pharmaceutical or other applications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles.

    Oxidation and Reduction: The imidazole and azetidine rings can participate in redox reactions.

    Coupling Reactions: The compound can form bonds with other aromatic or heterocyclic systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols in polar solvents.

    Oxidation: Agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could introduce hydroxyl groups.

Scientific Research Applications

5-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Material Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}benzene
  • 5-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Uniqueness

Compared to similar compounds, 5-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine offers unique properties due to the presence of the bromo group, which can participate in specific chemical reactions and enhance biological activity. Its structural configuration also allows for diverse functionalization, making it a versatile compound in various research fields.

Properties

IUPAC Name

5-bromo-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN5/c1-9-14-2-3-17(9)6-10-7-18(8-10)12-15-4-11(13)5-16-12/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHNCRFAMHUNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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